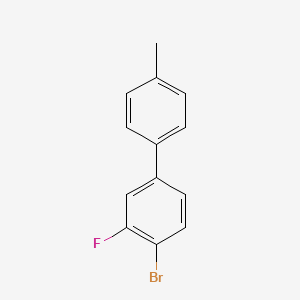![molecular formula C11H13BrO B6196891 {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis CAS No. 2694728-61-3](/img/new.no-structure.jpg)
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is a chemical compound characterized by its unique structure, which includes a bromocyclobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis typically involves the reaction of a bromocyclobutane derivative with a benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated substrates. Its reactivity with biological nucleophiles makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s cyclobutoxy group can interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {[(1s,3s)-3-chlorocyclobutoxy]methyl}benzene, cis
- {[(1s,3s)-3-fluorocyclobutoxy]methyl}benzene, cis
- {[(1s,3s)-3-iodocyclobutoxy]methyl}benzene, cis
Uniqueness
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable compound for studying halogen effects in organic chemistry.
Properties
CAS No. |
2694728-61-3 |
|---|---|
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



